methyl 2-naphthalen-1-yloxyacetate

Description

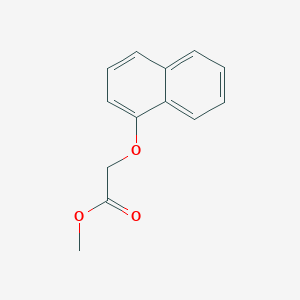

Methyl 2-naphthalen-1-yloxyacetate (C₁₃H₁₂O₃, MW 216.23 g/mol) is an aromatic ester featuring a naphthalene core substituted at the 1-position with an ether-linked acetoxy group (OCH₂COOCH₃). This compound is structurally characterized by its naphthalene ring system and ester functionality, which confer unique physicochemical properties such as moderate lipophilicity and stability under ambient conditions.

Properties

IUPAC Name |

methyl 2-naphthalen-1-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-13(14)9-16-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPICKNRMIPLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940963 | |

| Record name | Methyl [(naphthalen-1-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1929-87-9 | |

| Record name | Acetic acid, naphthyloxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [(naphthalen-1-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Procedure

1-Naphthol reacts with a base such as potassium carbonate (K₂CO₃) in anhydrous acetone, forming the phenoxide ion. This intermediate subsequently displaces the chloride group in methyl chloroacetate, yielding the target ester. A representative procedure involves:

Base and Solvent Selection

Temperature and Time

-

Refluxing at 50–60°C for 6 hours achieves optimal yields (90–96%).

-

Prolonged reflux (36 hours) marginally improves yield (70% → 75%) but risks side reactions.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes in analogous naphthyloxy syntheses. Applying this to this compound could enhance efficiency, though empirical data is lacking.

Comparative Analysis of Methodologies

The table below contrasts key parameters from documented procedures:

Challenges and Troubleshooting

Byproduct Formation

Prolonged heating promotes hydrolysis of methyl chloroacetate to glycolic acid, necessitating strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

methyl 2-naphthalen-1-yloxyacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-naphthoxyacetic acid or 2-naphthoxyacetone.

Reduction: Formation of 2-naphthoxyethanol.

Substitution: Formation of various substituted naphthoxyacetates depending on the nucleophile used.

Scientific Research Applications

methyl 2-naphthalen-1-yloxyacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-naphthyloxyacetate involves its interaction with various molecular targets. In biological systems, it may act as a precursor to active metabolites that interact with enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-(Naphthalen-1-yl)acetate

- Structure : Direct acetate (CH₂COOCH₃) without the ether oxygen.

- Synthesis: Prepared via esterification of 2-(naphthalen-1-yl)acetic acid with methanol and H₂SO₄ . Applications: Intermediate for hydrazide derivatives (e.g., acetohydrazide in ).

Methyl 2-(4-Nitronaphthalen-1-yl)-2-phenylacetate

- Structure: Nitro (NO₂) and phenyl substituents on the naphthalene ring.

Naphthalen-1-ylmethyl 2-Cyanoacetate

- Structure: Cyano (CN) group replaces the ester carbonyl.

- Key Differences :

Methyl 2-(Naphthalen-1-yl)-2-oxoacetate

- Structure : α-Keto ester (C=O adjacent to the ester group).

- Key Differences: Reactivity: Keto group enables keto-enol tautomerism and participation in condensation reactions. Spectral Data: Distinct ¹³C NMR shifts (e.g., carbonyl carbon at ~165 ppm) compared to non-keto esters .

Triazole-Containing Acetamides (6a-m in )

- Structure : Naphthalen-1-yloxy group linked to a 1,2,3-triazole and acetamide moiety.

- Spectral Signatures: IR peaks for amide C=O (~1670 cm⁻¹) and triazole C-N (~1300 cm⁻¹) absent in the target ester .

Methyl 2-Hydroxyacetate

- Structure : Simple aliphatic ester (CH₂OHCOOCH₃).

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthesis : this compound likely follows esterification pathways similar to , but with ether formation steps (e.g., using naphthalen-1-ol and methyl chloroacetate).

- Reactivity : The ether linkage in the target compound may enhance stability compared to α-keto esters () or nitro-substituted analogs ().

- Applications : Triazole-containing analogs () demonstrate expanded biological utility, while simpler esters () prioritize industrial use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.